molecular formula C13H18N2O3S B13062757 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine

Cat. No.: B13062757
M. Wt: 282.36 g/mol
InChI Key: RHGHPXBBHHQEQL-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position and an ethoxy group at the 7th position of the imidazo[1,2-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the reduced imidazo[1,2-A]pyridine derivative.

    Substitution: The major products are the substituted imidazo[1,2-A]pyridine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The pathways involved include signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is unique due to the presence of both tert-butylsulfonyl and ethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H18N2O3S/c1-5-18-10-8-12-14-6-7-15(12)9-11(10)19(16,17)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

RHGHPXBBHHQEQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=CN2C=C1S(=O)(=O)C(C)(C)C

Origin of Product

United States

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